Cas no 24906-65-8 (Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)

Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-, is a specialized organic compound featuring a sulfonamide functional group with a dodecyl chain and trimethyl-substituted benzene ring. Its structure imparts surfactant-like properties, making it useful in applications requiring hydrophobic interactions and solubility modulation. The long alkyl chain enhances compatibility with nonpolar matrices, while the sulfonamide group offers potential for further chemical derivatization. This compound may serve as an intermediate in synthesizing surfactants, lubricant additives, or polymeric materials. Its sterically hindered aromatic ring contributes to stability under thermal or oxidative conditions. The balanced lipophilic-hydrophilic character allows for tailored solubility profiles in formulation chemistry.
Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- structure
24906-65-8 structure
商品名:Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-
CAS番号:24906-65-8
MF:C21H37NO2S
メガワット:367.58898
CID:1419899
PubChem ID:3700135

Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-
    • 24906-65-8
    • N-dodecyl-2,4,6-trimethylbenzenesulfonamide
    • N-dodecyl-2,4,6-trimethylbenzene-1-sulfonamide
    • AKOS003836052
    • インチ: InChI=1S/C21H37NO2S/c1-5-6-7-8-9-10-11-12-13-14-15-22-25(23,24)21-19(3)16-18(2)17-20(21)4/h16-17,22H,5-15H2,1-4H3
    • InChIKey: GVWMUJOYADIDQL-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

計算された属性

  • せいみつぶんしりょう: 367.25471
  • どういたいしつりょう: 367.25450060g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 13
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 7.6

じっけんとくせい

  • PSA: 46.17

Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P0202PM-100mg
N-Dodecyl-2,4,6-trimethylbenzene-1-sulfonamide
24906-65-8 98%
100mg
$231.00 2024-05-21
1PlusChem
1P0202PM-10mg
N-Dodecyl-2,4,6-trimethylbenzene-1-sulfonamide
24906-65-8 98%
10mg
$68.00 2024-05-21

Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- 関連文献

Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-に関する追加情報

Introduction to Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- (CAS No: 24906-65-8)

Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- (CAS No: 24906-65-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique sulfonamide functional group and a dodecyl chain with trimethyl substitution on the benzene ring, exhibits intriguing chemical properties that make it a valuable candidate for various applications. The molecular structure of this compound consists of a benzene ring substituted with three methyl groups at positions 2, 4, and 6, linked to a sulfonamide group (-SO₂NH₂) which is further attached to a dodecyl (C₁₂H₂₅) alkyl chain. This structural configuration imparts distinct physicochemical properties, including solubility characteristics and surface activity, which are critical for its potential use in drug delivery systems and industrial applications.

The synthesis of Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The process typically begins with the Friedel-Crafts alkylation of methylbenzene to introduce the trimethyl substituents on the benzene ring. Subsequently, sulfonation followed by nucleophilic substitution with ammonia or an amine derivative yields the sulfonamide group. The final step involves the introduction of the dodecyl chain through an esterification or amidation reaction. Advanced synthetic techniques, such as catalytic hydrogenation and protective group strategies, are often employed to optimize the reaction pathway and minimize side products.

One of the most compelling aspects of Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- is its potential in pharmaceutical applications. The sulfonamide moiety is well-known for its biological activity and has been widely used in the development of antibiotics and other therapeutic agents. The introduction of a dodecyl chain enhances the lipophilicity of the compound, making it more suitable for formulation in lipid-based drug delivery systems. Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties due to their ability to disrupt bacterial cell membranes. Additionally, the trimethyl groups on the benzene ring contribute to steric hindrance, which can modulate the interaction between the compound and biological targets.

In materials science, Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- has shown potential as an additive in polymer formulations. Its amphiphilic nature makes it an excellent candidate for improving the adhesion and stability of polymer matrices in various industrial applications. For instance, it has been explored as a modifier in coatings to enhance durability and resistance against environmental degradation. The compound's ability to form hydrogen bonds with hydrophilic polymers while interacting with hydrophobic domains also makes it useful in creating hybrid materials with tailored properties.

Recent research has also highlighted the role of Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- in nanotechnology. Its molecular structure allows it to act as a surfactant or stabilizer in the formation of nanoparticles. Specifically, it has been investigated for its effectiveness in controlling the size and morphology of gold nanoparticles used in biomedical imaging and drug delivery. The sulfonamide group provides a site for conjugation with biomolecules such as antibodies or peptides, enabling targeted delivery systems. Preliminary results suggest that nanoparticles stabilized by this compound exhibit improved colloidal stability and biocompatibility.

The environmental impact of Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl- is another area of interest. Due to its complex structure and hydrophobic nature derived from the dodecyl chain، it is expected to have limited water solubility but may exhibit bioaccumulation potential if released into aquatic environments. Therefore, researchers are focusing on developing environmentally friendly synthetic routes that minimize waste generation and hazardous byproducts. Biocatalytic methods, such as enzymatic sulfonation, are being explored as sustainable alternatives to traditional chemical synthesis.

In conclusion, Benzenesulfonamide,N-dodecyl-2,4,6-trimethyl-* (CAS No:24906-65-8) is a multifunctional compound with significant potential across multiple domains。 Its unique structural features make it suitable for pharmaceutical applications,including antimicrobial agents and drug delivery systems。 In materials science,it serves as an effective additive for polymers and coatings。 Additionally,its role in nanotechnology underscores its versatility as a stabilizer for nanoparticles。 As research continues to uncover new applications,the development of sustainable synthetic methods will be crucial in ensuring its widespread adoption without adverse environmental consequences。

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